molecular formula C8H6F3NO5S B13534103 4-Sulfamoyl-3-(trifluoromethoxy)benzoic acid

4-Sulfamoyl-3-(trifluoromethoxy)benzoic acid

Katalognummer: B13534103
Molekulargewicht: 285.20 g/mol
InChI-Schlüssel: WDUXVKRAIYCZTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Sulfamoyl-3-(trifluoromethoxy)benzoic acid is a compound that belongs to the class of benzoic acids It is characterized by the presence of a sulfamoyl group and a trifluoromethoxy group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Sulfamoyl-3-(trifluoromethoxy)benzoic acid typically involves the introduction of the sulfamoyl and trifluoromethoxy groups onto the benzoic acid core. One common method involves the reaction of 3-(trifluoromethoxy)benzoic acid with a sulfonamide reagent under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Sulfamoyl-3-(trifluoromethoxy)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Sulfamoyl-3-(trifluoromethoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 4-Sulfamoyl-3-(trifluoromethoxy)benzoic acid exerts its effects involves interactions with specific molecular targets. The sulfamoyl group can interact with enzymes or proteins, potentially inhibiting their activity. The trifluoromethoxy group may enhance the compound’s stability and binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Trifluoromethoxy)benzoic acid: Lacks the sulfamoyl group but shares the trifluoromethoxy group.

    4-Sulfamoylbenzoic acid: Contains the sulfamoyl group but lacks the trifluoromethoxy group.

    3-Fluoro-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

4-Sulfamoyl-3-(trifluoromethoxy)benzoic acid is unique due to the combination of both the sulfamoyl and trifluoromethoxy groups, which confer distinct chemical properties and potential applications. The presence of these groups can enhance the compound’s reactivity, stability, and binding affinity, making it valuable for various research and industrial purposes.

Eigenschaften

Molekularformel

C8H6F3NO5S

Molekulargewicht

285.20 g/mol

IUPAC-Name

4-sulfamoyl-3-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C8H6F3NO5S/c9-8(10,11)17-5-3-4(7(13)14)1-2-6(5)18(12,15)16/h1-3H,(H,13,14)(H2,12,15,16)

InChI-Schlüssel

WDUXVKRAIYCZTL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.